BendamustineDeschloroDimerImpurity

Overview

Description

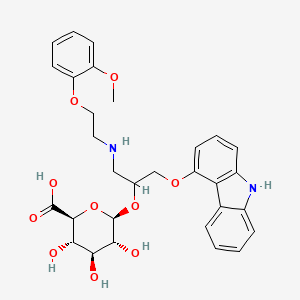

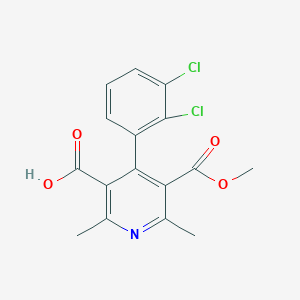

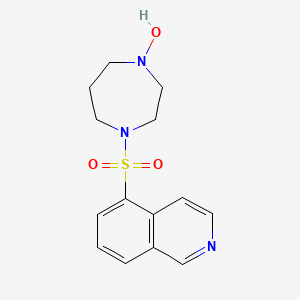

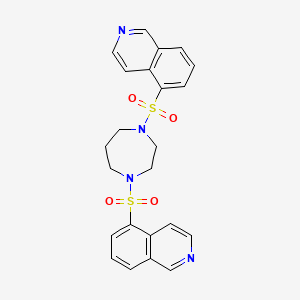

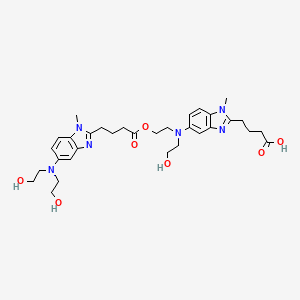

Bendamustine Deschloro Dimer Impurity is considered a potential impurity in Bendamustine Hydrochloride, which results from the hydrolysis of Bendamustine followed by intermolecular esterification . It has a molecular formula of C32H44N6O7 and a molecular weight of 624.74 .

Synthesis Analysis

The synthesis of Bendamustine Deschloro Dimer Impurity involves nine sequential steps including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, ring-opening reaction of oxirane as well as Fischer/Steglish esterification .Molecular Structure Analysis

Bendamustine Deschloro Dimer Impurity contains a total of 92 bonds; 48 non-H bonds, 22 multiple bonds, 20 rotatable bonds, 2 double bonds, 20 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic ester, 2 aromatic tertiary amines, and 4 hydroxyl groups .Chemical Reactions Analysis

The key strategy of the synthesis lies in employing benzyl groups to mask the reactive amine and carboxylic acid groups in the two key intermediates .Scientific Research Applications

1. Synthesis of Bendamustine Deschloro Dimer Impurity

- Summary of Application : Bendamustine Deschloro Dimer is considered as a potential impurity in bendamustine hydrochloride, which results from the hydrolysis of bendamustine followed by intermolecular esterification .

- Methods of Application : An efficient synthesis of bendamustine deschloro dimer was achieved from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate involving nine sequential steps including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, ring-opening reaction of oxirane as well as Fischer/Steglish esterfication .

2. Determination and Characterization of Bendamustine Hydrochloride Impurities

- Summary of Application : Two degradant impurities in bendamustine hydrochloride drug product were detected under stressed conditions .

- Methods of Application : The impurities were isolated from preparative liquid chromatography, and were further characterized using Q-TOF/MS and nuclear magnetic resonance (NMR) .

- Results or Outcomes : The two impurities were characterized as 4- [5- (2-chloro-ethylamino)-1-methyl-1 H -benzoimidazol-2-yl] butyric acid hydrochloride (impurity-A) and 4- {5- [ [2- (4- {5- [bis- (2-chloroethyl) amino]-1-methyl-1 H -benzoimidazol-2-yl}-butyryloxy)-ethyl]- (2-chloroethyl)amino]-1-methyl-3a, 7a-dihydro-1 H -benzoimidazol-2-yl} butyric acid hydrochloride (impurity-B) .

3. Potential Use in Peptide Research

- Summary of Application : While there’s no direct mention of Bendamustine Deschloro Dimer Impurity, the field of peptide research is vast and continually expanding. Peptides have found their places in biochemistry, molecular biology, and immunology . They are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, cross-reacting antibody preparation, and design of novel enzymes .

- Methods of Application : Synthetic peptides are relatively easy to synthesize and are very functional. They can be readily characterized and manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting .

- Results or Outcomes : The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications. Synthetized Bioactive Peptides have yielded billions of USDs .

3. Potential Use in Peptide Research

- Summary of Application : While there’s no direct mention of Bendamustine Deschloro Dimer Impurity, the field of peptide research is vast and continually expanding. Peptides have found their places in biochemistry, molecular biology, and immunology . They are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, cross-reacting antibody preparation, and design of novel enzymes .

- Methods of Application : Synthetic peptides are relatively easy to synthesize and are very functional. They can be readily characterized and manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting .

- Results or Outcomes : The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications. Synthetized Bioactive Peptides have yielded billions of USDs .

Future Directions

While the papers retrieved do not explicitly mention future directions for Bendamustine Deschloro Dimer Impurity, the synthesis and analysis of such impurities are crucial for ensuring the quality and safety of pharmaceuticals . Future research could focus on further understanding the properties and potential effects of this impurity.

properties

IUPAC Name |

4-[5-[2-[4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N6O7/c1-35-28-12-10-24(22-26(28)33-29(35)5-3-7-31(42)43)38(15-19-41)16-20-45-32(44)8-4-6-30-34-25-21-23(9-11-27(25)36(30)2)37(13-17-39)14-18-40/h9-12,21-22,39-41H,3-8,13-20H2,1-2H3,(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWAIJZTTMEEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCO)CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCO)CCO)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099608 | |

| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BendamustineDeschloroDimerImpurity | |

CAS RN |

1391052-61-1 | |

| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.